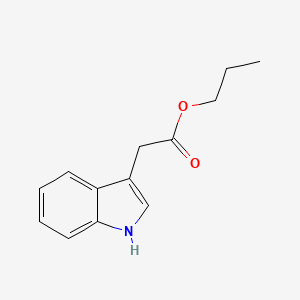

propyl 2-(1H-indol-3-yl)acetate

Description

Historical Context and Significance of Indole (B1671886) Auxins in Biological Systems

The concept of a substance regulating plant growth dates back to the late 19th century with the work of Charles and Francis Darwin. Their experiments on phototropism in canary grass coleoptiles suggested the existence of a transmissible signal originating from the tip that influences bending. wikipedia.org It was not until the 1920s that Frits Went successfully isolated this growth-promoting substance, which he named "auxin," from the Greek word "auxein," meaning "to grow." wikipedia.org Subsequently, in the 1930s, the chemical structure of the primary auxin was identified as indole-3-acetic acid (IAA). wikipedia.org

IAA is a ubiquitous plant hormone that orchestrates a multitude of physiological processes essential for plant life. wikipedia.orgnih.govebi.ac.uk Its functions include:

Cell Elongation and Division: IAA promotes the loosening of cell walls, allowing for cell expansion, a fundamental process in stem and root growth. wikipedia.org

Apical Dominance: The production of IAA in the apical bud inhibits the growth of lateral buds, ensuring the plant grows taller. wikipedia.org

Root Development: IAA is crucial for the initiation of lateral and adventitious roots. wikipedia.org

Tropisms: It mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism). wikipedia.org

Fruit Development: IAA plays a role in fruit growth and ripening. wikipedia.org

The biosynthesis of IAA in plants primarily occurs from the amino acid tryptophan. wikipedia.org Due to its profound impact on plant biology, IAA and its synthetic analogs have been extensively studied and are used in agriculture and horticulture to manipulate plant growth. wikipedia.org

Chemical and Biological Research Significance of Propyl 2-(1H-indol-3-yl)acetate within the Indole Esters Class

This compound is a specific ester of indole-3-acetic acid. While not as extensively studied as IAA itself or some synthetic auxins, its significance in chemical and biological research lies primarily in its role as a synthetic intermediate.

Detailed research findings have shown that this compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. iucr.orgnih.gov Specifically, it has been identified as a starting material for the creation of platinum complexes that exhibit antitumor activity. iucr.orgnih.gov The indole scaffold is a common feature in many anticancer agents, and its incorporation into platinum complexes is a strategy to develop novel therapeutic agents. nih.govmdpi.combenthamdirect.comacs.orgnih.gov

The synthesis of this compound itself is a straightforward esterification reaction of indole-3-acetic acid with propanol (B110389). A documented laboratory procedure involves the reaction of indole-3-acetic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with 1-propanol (B7761284) to yield the desired propyl ester. iucr.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₅NO₂ | iucr.org |

| Molecular Weight | 217.26 g/mol | iucr.org |

| Appearance | Light yellow solid | iucr.orgnih.gov |

| CAS Number | 2122-68-1 | bldpharm.com |

Table 2: Synthesis of this compound

| Reactants | Reagents | Product | Yield | Reference |

| Indole-3-acetic acid, 1-Propanol | Thionyl chloride, Dichloromethane | This compound | ~84% | iucr.orgnih.gov |

The research into this compound highlights a key aspect of chemical biology: the synthesis of novel compounds based on natural scaffolds to explore new biological activities. While the direct biological effects of this specific ester are not widely documented, its role as a building block for potential anticancer agents underscores its importance in medicinal chemistry and drug discovery research. iucr.orgnih.gov Further investigation into the biological profile of this compound and its derivatives could reveal novel applications for this member of the indole ester class.

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSTXDVFCOCNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Propyl 2 1h Indol 3 Yl Acetate

Precursor Synthesis: Indole-3-Acetic Acid

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and serves as the direct precursor for the synthesis of propyl 2-(1H-indol-3-yl)acetate. wikipedia.org It is a colorless solid soluble in polar organic solvents. wikipedia.org

Established Synthetic Routes for Indole-3-Acetic Acid

The synthesis of indole-3-acetic acid can be achieved through several established methods, each with its own set of advantages and historical significance. These routes include the Fischer indole (B1671886) synthesis, Reissert indole synthesis, Madelung synthesis, and Bischler-Möhlau indole synthesis.

Fischer Indole Synthesis: This widely used method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org Various acids, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as boron trifluoride and zinc chloride, can catalyze this reaction. wikipedia.orgmdpi.com For instance, glutamic acid can be converted to the necessary aldehyde via Strecker degradation and then reacted with phenylhydrazine to produce indole-3-acetic acid. wikipedia.org

Reissert Indole Synthesis: This method synthesizes indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation reaction is followed by a reductive cyclization using zinc in acetic acid to form indole-2-carboxylic acid, which can then be decarboxylated by heating to yield the indole. wikipedia.orgyoutube.com

Madelung Synthesis: This process involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org Reported in 1912, this method typically uses sodium or potassium alkoxide as the base in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures between 200–400 °C. wikipedia.orgyoutube.com

Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. wikipedia.org Though a classic method, it is known for its harsh reaction conditions. wikipedia.orgresearchgate.net

A particularly convenient laboratory-scale synthesis involves the reaction of indole with glycolic acid in the presence of a base at 250 °C. wikipedia.orgorgsyn.org This method has been shown to produce high yields of indole-3-acetic acid. orgsyn.org

| Synthetic Route | Starting Materials | Key Features | References |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, versatile | wikipedia.orgwikipedia.orgmdpi.com |

| Reissert Indole Synthesis | Ortho-nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acid intermediate | wikipedia.orgyoutube.com |

| Madelung Synthesis | N-phenylamides | High temperature, strong base | wikipedia.orgyoutube.com |

| Bischler-Möhlau Synthesis | α-bromo-acetophenone, Aniline | Forms 2-aryl-indoles, harsh conditions | wikipedia.orgresearchgate.net |

| Reaction with Glycolic Acid | Indole, Glycolic acid | High temperature, base-catalyzed | wikipedia.orgorgsyn.org |

Esterification Reactions to this compound

The conversion of indole-3-acetic acid to its propyl ester, this compound, is a critical step. This is typically achieved through esterification reactions.

Direct Esterification Approaches Utilizing 1-Propanol (B7761284)

The most straightforward method for the synthesis of this compound is the direct esterification of indole-3-acetic acid with 1-propanol. This reaction is typically catalyzed by an acid. While specific literature detailing the synthesis of the propyl ester is not as abundant as for other esters, the general principles of Fischer-Speier esterification apply. This would involve refluxing a solution of indole-3-acetic acid in 1-propanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Exploration of Alternative Esterification Strategies

Alternative methods for esterification can also be employed, potentially offering milder reaction conditions or improved yields. One such approach involves the use of coupling agents to activate the carboxylic acid. For example, dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between indole-3-acetic acid and 1-propanol at room temperature.

Another strategy is to first convert indole-3-acetic acid to its more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting indole-3-acetyl chloride can then be reacted with 1-propanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Derivatization and Subsequent Chemical Transformations of this compound

This compound serves as a versatile intermediate for the synthesis of a wide array of novel indole derivatives. These transformations can target the indole nitrogen, the ester functionality, or the indole ring itself.

Pathways to Novel Indole Derivatives

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring in this compound can be readily alkylated or acylated. Deprotonation with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide or an acyl chloride would yield the corresponding N-substituted derivatives.

Hydrolysis and Amidation: The propyl ester can be hydrolyzed back to indole-3-acetic acid under basic or acidic conditions. google.com Alternatively, the ester can be converted directly to amides by reacting it with ammonia or primary or secondary amines. This process, known as aminolysis, can sometimes be facilitated by heating or the use of specific catalysts.

Reduction of the Ester: The ester group can be reduced to an alcohol, yielding 2-(1H-indol-3-yl)ethanol (tryptophol), using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Tryptophol itself is a product of both endogenous and microbial metabolism of tryptophan. wikipedia.org

Electrophilic Substitution on the Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the benzene (B151609) ring of the indole moiety, typically at the C5 position, to introduce further functional groups and create a diverse range of substituted indole derivatives.

| Transformation | Reagents | Product Type |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N-Alkyl indole derivative |

| N-Acylation | Base (e.g., NaH), Acyl chloride | N-Acyl indole derivative |

| Hydrolysis | Acid or Base | Indole-3-acetic acid |

| Aminolysis | Ammonia or Amine | Indole-3-acetamide derivative |

| Reduction | LiAlH₄ | 2-(1H-indol-3-yl)ethanol (Tryptophol) |

| Electrophilic Substitution | Electrophile (e.g., HNO₃, Br₂) | Substituted indole derivative |

Role as a Synthetic Intermediate for Bioactive Compounds

This compound serves as a valuable intermediate in the synthesis of more complex molecules with significant biological activity. Its indole core and reactive side chain are key features that synthetic chemists exploit to build novel compounds, particularly in the realm of medicinal chemistry.

Furthermore, this compound is an important intermediate in broader organic synthesis, including the construction of polycyclic indole alkaloids through radical cyclization reactions. nih.govresearchgate.net These reactions can create complex fused-ring systems, which are scaffolds for numerous biologically active natural products. For instance, radical additions to the C3 position of the indole ring are often facile, allowing for the formation of new carbon-carbon bonds and the assembly of intricate molecular architectures. researchgate.net

The versatility of the indole-3-acetate (B1200044) framework is also demonstrated in the synthesis of 2-aroyl-indole-3-acetic acid derivatives, which are investigated as potential pro-drugs with anticancer and antitumor activities. mdpi.com Although the example found uses an ethyl ester, the synthetic principle is directly applicable to the propyl ester. The synthesis involves the functionalization of the indole core to introduce an aroyl group at the C-2 position, creating a 2,3-disubstituted indole, a class of compounds that has attracted significant attention for its therapeutic potential. mdpi.com

Table 1: Examples of Bioactive Compound Classes Derived from Indole-3-Acetate Scaffolds This table is generated based on data from the text.

| Bioactive Compound Class | Synthetic Application/Principle | Potential Biological Activity | Reference |

|---|---|---|---|

| Platinum(II) Complexes | Serves as a ligand for platinum ions | Antitumor | nih.govmdpi.com |

| Polycyclic Indole Alkaloids | Precursor in radical cyclization reactions | Various (Anticancer, Antimicrobial, etc.) | nih.govresearchgate.net |

| 2-Aroyl-indole-3-acetic acids | Intermediate for 2,3-disubstituted indoles | Anticancer, Antitumor (as pro-drugs) | mdpi.com |

Structural Modifications and their Synthetic Implications

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of derivatives. These transformations can target the indole nitrogen, the aromatic ring, the α-carbon of the acetate (B1210297) side chain, or the propyl ester group itself. Each modification opens up new synthetic pathways and can significantly alter the biological profile of the resulting molecule.

Modifications at the Indole Nitrogen (N-1 Position): The nitrogen atom of the indole ring is a common site for alkylation or acylation. For example, N-alkylation can be achieved using an alkyl halide in the presence of a base like potassium hydroxide (B78521) in acetone. mdpi.com Similarly, acylation, such as the introduction of an acetyl group, can be performed to yield N-acetyl derivatives. researchgate.net These modifications prevent the nitrogen from acting as a hydrogen bond donor and can influence the molecule's lipophilicity and interaction with biological targets.

Modifications at the Indole Core (C-2 and C-3 Positions): The indole ring is susceptible to electrophilic substitution, and its reactivity can be channeled to specific positions.

C-2 Position: While the C-3 position is generally more nucleophilic, functionalization at C-2 can be achieved. For example, the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate demonstrates that an aroyl group can be installed at the C-2 position, creating highly functionalized indoles. mdpi.com

C-3 Methylene (B1212753) Group: The methylene group of the acetate side chain is another key reaction site. It can be functionalized to introduce various substituents. Research on related C-3 substituted indoles, such as those derived from gramine, shows that the introduction of different moieties (e.g., pyrrolidinedithiocarbamate) at this position can lead to compounds with significant antioxidant and cytoprotective activities. nih.gov The nature of the substituent directly attached to the C-3 methylene group is crucial for the observed biological activity. nih.gov

Modification of the Ester Group: The propyl ester functionality is a versatile handle for further chemical transformations.

Hydrolysis: Basic or acidic hydrolysis of the ester will yield the parent indole-3-acetic acid, a key plant hormone and a versatile synthetic precursor in its own right.

Transesterification: Reaction with a different alcohol (e.g., methanol) in the presence of a suitable catalyst can swap the propyl group for another alkyl group. mdpi.com

Amidation/Hydrazinolysis: The ester can react with amines or hydrazine (B178648) to form the corresponding amides or hydrazides. Indole-2-carbohydrazide, formed from the corresponding ester, has been used as a building block to create hydrazones and thiazoles, demonstrating the synthetic utility of converting the ester to other functional groups. mdpi.com

Intramolecular Cyclizations: The entire structure can be used in more complex transformations. Photocatalytic intramolecular [2+2] cycloadditions involving an olefin tethered to the indole can lead to the formation of rigid, semi-saturated polycyclic structures. acs.org This dearomatization strategy provides access to C(sp³)-rich scaffolds that are of increasing interest in drug discovery.

Table 2: Overview of Structural Modifications and Synthetic Outcomes This table is generated based on data from the text.

| Reaction Site | Type of Modification | Reagents/Conditions (Example) | Resulting Structure/Implication | Reference |

|---|---|---|---|---|

| Indole Nitrogen (N-1) | Alkylation | Alkyl halide, aq. KOH, acetone | N-alkylated indole; alters lipophilicity and H-bonding | mdpi.com |

| Indole Nitrogen (N-1) | Acylation | Acetic anhydride, NaOAc | N-acetylated indole; precursor for chromogenic compounds | researchgate.net |

| Indole Core (C-2) | Aroylation | Multi-step cascade reaction | 2-Aroyl-indole-3-acetate; potential pro-drugs | mdpi.com |

| Side Chain (C-3) | Nucleophilic Substitution | (From related gramine) Nucleophile | C-3 functionalized indoles; potential antioxidants | nih.gov |

| Ester Group | Hydrazinolysis | Hydrazine hydrate, ethanol | Indole-3-acetylhydrazide; intermediate for heterocycles | mdpi.com |

| Whole Molecule | Photocatalytic Cycloaddition | Tethered olefin, visible light, photocatalyst | Semi-saturated, polycyclic fused indoles; C(sp³)-rich scaffolds | acs.org |

Biological Activities and Mechanistic Studies Non Human Systems

Role in Plant Physiological Processes and Phytohormone Research

As a potential auxin agonist, propyl 2-(1H-indol-3-yl)acetate is anticipated to influence a multitude of plant developmental programs. Auxins like IAA are synthesized in young tissues and are transported throughout the plant, creating concentration gradients that provide positional information for cellular differentiation and organ formation.

The primary mechanism of auxin action at the molecular level involves its perception by specific receptor complexes, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. It is hypothesized that this compound, upon potential hydrolysis to IAA within plant tissues, would trigger these downstream effects.

The formation of lateral organs, such as leaves, flowers, and lateral roots, is intricately regulated by auxin gradients. nih.govresearchgate.net In the shoot apical meristem, local accumulations of auxin specify the sites of leaf primordia initiation. Similarly, the periodic emergence of lateral roots along the primary root is dependent on an oscillatory auxin signal in the root pericycle. nih.gov Compounds with auxin-like activity are expected to influence these processes, potentially altering leaf arrangement (phyllotaxy) and the density of lateral roots.

From the earliest stages of development, auxin is instrumental in establishing the basic body plan of the plant during embryogenesis. nih.govnih.gov Auxin gradients are critical for specifying the apical-basal axis and for the formation of the embryonic root and shoot meristems. nih.gov Somatic embryogenesis, a process where embryos are formed from somatic cells, is also heavily reliant on the presence of auxin in the culture medium. nih.govnih.gov An endogenous pulse of auxin is considered a key trigger for the induction of somatic embryogenesis. nih.gov

The physiological effects of auxins are not mediated in isolation but are the result of complex interactions with other phytohormones. This "crosstalk" allows for a fine-tuned regulation of plant growth and development in response to both internal and external signals.

For instance, the balance between auxin and cytokinin is fundamental for the regulation of shoot and root development, often acting antagonistically. ijarbs.com High auxin-to-cytokinin ratios typically promote root formation, while low ratios favor shoot proliferation.

The interaction between auxin and ethylene (B1197577) is also well-documented, particularly in the context of root growth. nih.gov Auxin can stimulate ethylene biosynthesis, and ethylene, in turn, can modulate auxin transport and signaling, often leading to an inhibition of root elongation. nih.govnih.gov

Furthermore, auxin signaling intersects with pathways involving gibberellins (B7789140), abscisic acid, jasmonic acid, and brassinosteroids to coordinate various aspects of plant life, from seed germination to senescence. nih.govnih.gov It is therefore expected that this compound would participate in this intricate hormonal network, influencing a wide range of developmental outcomes.

Interactive Data Table: Expected Effects of this compound on Plant Development (Based on General Auxin Activity)

| Developmental Process | Expected Effect of this compound | Key Interacting Hormones |

| Primary Root Elongation | Inhibition at high concentrations | Ethylene, Cytokinin |

| Lateral Root Formation | Promotion | Cytokinin, Strigolactones |

| Leaf Primordia Initiation | Promotion | Cytokinin |

| Vascular Differentiation | Promotion | Cytokinin, Strigolactones |

| Apical Dominance | Maintenance | Cytokinin, Strigolactones |

| Fruit Development | Promotion | Gibberellins |

| Embryogenesis | Essential for patterning | Cytokinin |

Interplay with Other Phytohormone Signaling Pathways

Interactions with Cytokinins in Growth Regulation

The balance between auxins and cytokinins is a fundamental determinant of morphogenesis in plants. researchgate.net While auxins primarily promote root formation, cytokinins are key regulators of cell division and shoot formation. The relative concentrations of these two hormone classes can dictate whether a plant tissue develops into roots, shoots, or remains as an undifferentiated callus. researchgate.net Although direct studies on this compound's interaction with cytokinins are limited, its hydrolysis to IAA places it at the center of this hormonal balance. Cytokinins can influence the metabolism of IAA, thereby affecting the pool of free auxin available to exert its physiological effects. researchgate.net The enzymatic machinery responsible for the hydrolysis of IAA esters, potentially including this compound, can be modulated by cytokinin levels, thus providing a mechanism for interaction.

Cross-talk with Gibberellins, Ethylene, and Abscisic Acid Signaling

The influence of auxins, derived from compounds like this compound, extends to interactions with gibberellins (GA), ethylene, and abscisic acid (ABA), creating a complex signaling network that fine-tunes plant growth and responses to environmental cues. nih.gov

Gibberellins (GA): Auxin and GA often act synergistically to promote stem elongation. nih.gov For instance, in light-grown Arabidopsis seedlings, while GA is the primary driver of cell elongation in hypocotyls, ethylene enhances this effect. nih.gov

Ethylene: The relationship between auxin and ethylene can be both synergistic and antagonistic depending on the developmental context. nih.gov For example, the formation of the apical hook in etiolated seedlings, a process induced by ethylene, requires GA activity. nih.gov In submerged rice, ethylene and GA work together to promote adventitious root growth. nih.gov Conversely, ethylene is often considered a growth inhibitor that can antagonize GA responses. nih.gov

Abscisic Acid (ABA): Auxin and ABA frequently have opposing effects. For example, in the context of submergence in deepwater rice, reduced oxygen levels lead to increased ethylene production, which in turn inhibits ABA synthesis. This shift in the ABA/GA balance results in GA-induced stem elongation. nih.gov

Conjugate Metabolism and Biological Availability in Planta

The biological activity of auxins is tightly controlled through their synthesis, degradation, and conjugation. This compound is an example of an IAA conjugate, which serves as a temporarily inactive form of the hormone.

Biosynthesis and Hydrolysis of Indole-3-Acetic Acid Esters

Indole-3-acetic acid (IAA) can be converted to its methyl ester (MeIAA) by the enzyme IAA carboxyl methyltransferase 1 in Arabidopsis. nih.gov While the specific enzymes for the synthesis of this compound are not as well-characterized, the formation of IAA esters is a recognized metabolic pathway. biologydiscussion.com The reverse reaction, the hydrolysis of these esters to release free, active IAA, is equally important for regulating auxin levels. nih.gov Several esterases belonging to the AtMES esterase family in Arabidopsis have been shown to hydrolyze MeIAA, and it is plausible that similar enzymes are responsible for the hydrolysis of other IAA esters like the propyl form. nih.gov This process of conjugation and subsequent hydrolysis allows the plant to maintain a homeostatic balance of active auxin. nih.gov

| Process | Description | Key Enzymes (Example) |

| Esterification | Conversion of free IAA to an IAA ester. | IAA carboxyl methyltransferase |

| Hydrolysis | Release of free IAA from an IAA ester. | AtMES esterase family |

Transport Mechanisms of Indole-3-Acetic Acid Conjugates

IAA conjugates are believed to be involved in the transport of auxin throughout the plant. nih.govoup.com While the polar transport of free IAA is well-documented, the movement of its conjugated forms is an area of ongoing research. Studies on indole-3-butyric acid (IBA), another natural auxin, have shown that a significant portion is converted to ester-linked IBA at the apical end of hypocotyls, and this conjugated form is also found at the basal end. nih.gov This suggests that IAA esters, such as this compound, could be transported within the plant and then hydrolyzed at their destination to release active IAA. biologydiscussion.com This mechanism would allow for long-distance signaling and the establishment of auxin gradients necessary for various developmental processes.

Catabolic Pathways of Indole-3-Acetic Acid

Once released from its propyl ester form, indole-3-acetic acid is subject to several catabolic pathways that irreversibly deactivate the hormone, thus providing another layer of regulating its endogenous levels. nih.govontosight.ai The primary routes of IAA catabolism are:

Oxidation: IAA can be oxidized to form 2-oxindole-3-acetic acid (OxIAA). This is considered a major catabolic pathway in many plants. nih.govresearchgate.net This process can be either decarboxylative or non-decarboxylative. researchgate.net

Conjugation: While some IAA conjugates are reversible storage forms, others, such as the formation of indole-3-acetyl aspartic acid (IAAsp), are intermediates in an irreversible deactivation pathway. nih.gov

Decarboxylation: IAA can be decarboxylated to form indole-3-ethanol, which is then further metabolized. ontosight.ai

The balance between the synthesis of IAA from precursors, its release from conjugates like this compound, and its ultimate catabolism determines the precise concentration of active auxin available to direct plant growth and development.

Mechanisms of Plant Abiotic Stress Tolerance Modulation

Information on this compound Not Found

Following a comprehensive search of publicly available scientific literature, it was not possible to locate specific research data for the chemical compound This compound that aligns with the detailed outline provided in the user request.

The search was conducted to find information pertaining to the following topics for this specific compound:

Enhancement of Antioxidant Enzyme Activities

Influence on Photosynthetic Pigment Production

Interactions within Microbial Systems and Biofilm Research

Intercellular Signaling Roles in Bacterial Communities

Modulation of Bacterial Physiology and Phenotypes

Influence on Spore Formation and Plasmid Stability

Regulation of Biofilm Formation and Dispersal

While extensive research exists for the parent compound, Indole-3-acetic acid (IAA) , detailing its significant role as a plant hormone (auxin) and a bacterial signaling molecule, this information cannot be directly and accurately attributed to its propyl ester derivative without specific scientific studies. The biological activity of a compound can be significantly altered by esterification.

Therefore, to maintain scientific accuracy and strictly adhere to the request of focusing solely on this compound, the generation of a detailed article with research findings and data tables as specified is not possible. The creation of such an article without direct evidence would constitute a scientifically unsound extrapolation of data from a related but different chemical entity.

Interactions within Microbial Systems and Biofilm Research

Modulation of Bacterial Physiology and Phenotypes

Impact on Bacterial Virulence Factor Expression

Indole (B1671886) and its derivatives have been shown to modulate the expression of various bacterial virulence factors, which are molecules that enable bacteria to colonize a host and cause disease. For instance, indole itself can decrease the virulence of Pseudomonas aeruginosa. researchgate.net This effect is partly attributed to the inhibition of acyl-homoserine lactone (AHL)-based quorum-sensing signaling. researchgate.net Another indole derivative, 3-indolylacetonitrile (IAN), has been observed to reduce the production of the virulence factors pyocyanin (B1662382) and pyoverdine by P. aeruginosa. nih.gov

In Staphylococcus aureus, the presence of 7-benzyloxyindole (B21248) (7BOI) has been linked to a dose-dependent decrease in the production of staphyloxanthin, a carotenoid pigment that acts as a virulence factor by protecting the bacterium from the host's immune response. nih.gov Both indole and 7BOI have also been found to suppress the expression of the α–hemolysin gene hla, which encodes a toxin that lyses red blood cells. nih.gov Furthermore, 7-fluoroindole (B1333265) diminishes the hemolytic activity of P. aeruginosa and reduces the production of several virulence factors, including 2-heptyl-3-hydroxy-4(1H)-quinolone, rhamnolipid, and the siderophores pyoverdine and pyochelin. nih.gov

The essential oil from Lippia origanoides has demonstrated the ability to negatively regulate the expression of genes associated with virulence in both Escherichia coli and S. aureus. mdpi.com In E. coli, it affects genes related to motility (fimH), adherence, and cellular aggregation (csgD). researchgate.net In S. aureus, the oil diminishes the expression of genes involved in the synthesis of alpha-hemolysin (B1172582) (hla) and transcriptional regulators for extracellular toxin production (RNA III). researchgate.net

Anti-Pathogenic and Antimicrobial Potential of Indole Derivatives

Indole derivatives represent a class of molecules with significant anti-pathogenic and antimicrobial properties. researchgate.net Their ability to interfere with bacterial signaling and survival mechanisms makes them attractive candidates for the development of new therapeutic agents. nih.govnih.gov

Inhibition of Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence and biofilm formation. nih.gov Indole and its derivatives have been identified as potent inhibitors of QS. researchgate.net

One of the primary mechanisms by which indole inhibits QS is by interfering with the folding of QS regulator proteins. researchgate.net For example, in Acinetobacter oleivorans, indole has been shown to destabilize the QS receptor AsqR, a LuxR-type regulator, by inhibiting its proper folding. researchgate.net This prevents the regulator from interacting with quorum-sensing molecules, thereby disrupting the signaling cascade. researchgate.net This mode of action has also been suggested for other Gram-negative bacteria. researchgate.net Indole derivatives from plant sources are considered promising quorum-quenching agents that can serve as a basis for anti-biofilm strategies. nih.gov

Role as Natural Biofilm Inhibitors

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune defenses. nih.gov Indole and a variety of its derivatives have been shown to be effective natural inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govnih.gov

For example, indole-3-acetaldehyde can decrease biofilm formation by several bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov It achieves this by suppressing the expression of the csgBAC and csgDEFG operons, which are responsible for the production of curli fimbriae, an important component of the biofilm matrix in E. coli. nih.gov Similarly, 3-indolylacetonitrile (IAN) inhibits biofilm formation by E. coli strains. nih.gov Skatole (3-methylindole) has been shown to inhibit biofilm formation in enterohemorrhagic E. coli (EHEC). nih.gov

Other derivatives, such as 7-fluoroindole and 7-formylindole, significantly inhibit biofilm formation by P. aeruginosa without affecting the growth of planktonic cells. nih.gov Some indole derivatives, like indole-3-carboxaldehyde (B46971) and 3-indolylacetonitrile, have been identified as potential biofilm inhibitors against P. aeruginosa and E. coli O157:H7 by reducing the production of curli. mdpi.com

| Indole Derivative | Target Organism(s) | Reported Effect |

|---|---|---|

| Indole-3-acetaldehyde | Staphylococcus aureus, Staphylococcus epidermidis, E. coli | Decreases biofilm formation. nih.gov |

| 3-Indolylacetonitrile (IAN) | E. coli, P. aeruginosa | Inhibits biofilm formation. nih.govmdpi.com |

| Skatole (3-methylindole) | Enterohemorrhagic E. coli (EHEC) | Inhibits biofilm formation. nih.gov |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibits biofilm formation. nih.gov |

| 7-Formylindole | Pseudomonas aeruginosa | Inhibits biofilm formation. nih.gov |

| Indole-3-propionic acid (I3PA) | E. coli | Moderately inhibits biofilm formation. nih.gov |

| Indole-3-carbinol (I3C) | E. coli | Moderately inhibits biofilm formation. nih.gov |

Evaluation as Antibacterial and Antitubercular Agents

The indole scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been evaluated for their antimicrobial properties. nih.gov Several indole derivatives have demonstrated activity against a range of bacterial pathogens, including multidrug-resistant strains. researchgate.netnih.gov

In the context of tuberculosis, a disease caused by Mycobacterium tuberculosis, indole derivatives have emerged as a promising area of research. researchgate.netnih.gov One notable example is indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota, which has been shown to inhibit the growth of M. tuberculosis both in vitro and in vivo. researchgate.netnih.gov The search for new anti-tubercular agents is critical due to the rise of drug-resistant strains of M. tuberculosis. nih.gov

A variety of functionalized indole derivatives, including simple indoles, fused indoles, and indole-based alkaloids, have been reported to possess anti-tubercular activities. nih.gov For instance, certain indole-2-carboxamides have shown potent activity against the drug-sensitive H37Rv strain of M. tuberculosis. rsc.org Some of these compounds exhibit high selectivity for the bacterium over mammalian cells, indicating minimal cytotoxicity. rsc.org

| Indole Derivative | Activity | Target Organism(s) |

|---|---|---|

| Indole-3-propionic acid (IPA) | Antitubercular | Mycobacterium tuberculosis. researchgate.netnih.gov |

| Indole-2-carboxamides | Antitubercular | Mycobacterium tuberculosis (H37Rv strain). rsc.org |

| Isatin Derivatives | Antibacterial, Antifungal, Antitubercular | Gram-positive and Gram-negative bacteria, fungal strains, M. tuberculosis H37Rv. wjpsonline.com |

| Indole-triazole derivative (compound 3d) | Antibacterial, Antifungal | Methicillin-resistant S. aureus (MRSA), C. krusei. nih.gov |

Metabolism of Indole-3-Acetic Acid by Gut Microbiota

Indole-3-acetic acid (IAA) is a significant metabolite derived from the essential amino acid tryptophan. nih.gov In mammals, IAA is primarily synthesized through the metabolic activity of the gut microbiota. tandfonline.com Various species of bacteria residing in the gut, including those from the genera Clostridium, Bacteroides, and Bifidobacterium, can metabolize tryptophan into IAA. nih.gov

The gut microbiota can also metabolize tryptophan into other indole derivatives, such as indole-3-aldehyde (IAld) and indole-3-propionic acid (IPA). nih.gov The production of these metabolites is influenced by the composition of the gut microbiota and dietary intake of tryptophan. tandfonline.com

Production and Functional Significance of Tryptophan Metabolites

The gut microbiota plays a crucial role in metabolizing dietary tryptophan into a variety of bioactive compounds that have profound effects on host physiology. nih.govfrontiersin.org These metabolites, including indole, indole-3-acetic acid (IAA), and other indolic compounds, act as signaling molecules that can influence the host's immune system, intestinal barrier function, and even the central nervous system. nih.govresearchgate.net

Tryptophan metabolites produced by the gut microbiota, such as IAA, can interact with host receptors like the aryl hydrocarbon receptor (AhR). frontiersin.org The activation of AhR by these metabolites is important for maintaining intestinal homeostasis and modulating immune responses. frontiersin.org For example, these metabolites can influence the production of interleukin-22 (IL-22), a cytokine that plays a key role in protecting the intestinal lining. frontiersin.org

Recent studies have highlighted the role of IAA in maintaining intestinal epithelial homeostasis. It has been shown that IAA can enhance mucin sulfation, which is crucial for the integrity of the intestinal barrier. tandfonline.comnih.govnih.gov A decrease in IAA levels has been associated with intestinal barrier damage. tandfonline.comnih.govnih.gov Furthermore, tryptophan metabolites can protect against certain enteric pathogens. worldgastroenterology.org

Strategies for Targeted Delivery to Intestinal Microbiota in Research Models

The targeted delivery of bioactive compounds to the intestinal microbiota is a rapidly advancing area of research, aiming to modulate the composition and metabolic activity of the gut microbial community for therapeutic or research purposes. While no studies have specifically investigated the targeted delivery of this compound, research on its parent compound, indole-3-acetic acid (IAA), provides a blueprint for potential strategies.

One promising approach involves the use of pH-sensitive and microbially-degradable polymer matrices. For instance, a colon-targeted delivery system for IAA has been developed using Eudragit S-100 and chitosan (B1678972) as coating materials. Eudragit S-100 is an anionic polymer that remains intact in the acidic environment of the stomach and upper small intestine but dissolves at the neutral to slightly alkaline pH of the lower small intestine and colon. Chitosan, a natural polysaccharide, is susceptible to degradation by microbial enzymes present in the colon. This dual-coating strategy ensures that the encapsulated compound is protected during its transit through the upper gastrointestinal tract and is specifically released in the colon, where the microbiota is most abundant.

Theoretically, this compound could be encapsulated using a similar system. The ester linkage in this compound may also be susceptible to hydrolysis by microbial esterases in the gut, releasing IAA and propanol (B110389). This targeted release would allow for the localized study of the effects of both the parent compound and its metabolic byproducts on the gut microbiota.

Table 1: Potential Strategies for Targeted Delivery of this compound to Intestinal Microbiota

| Delivery Strategy | Mechanism of Action | Potential Advantages for Research Models |

| pH-Sensitive Polymer Coating (e.g., Eudragit S-100) | Dissolves at the higher pH of the lower intestine and colon, releasing the encapsulated compound. | Protects the compound from degradation in the stomach and upper small intestine, ensuring it reaches the target site. |

| Microbially-Degradable Polymer Matrix (e.g., Chitosan) | Degraded by specific enzymes produced by the colonic microbiota, leading to compound release. | Provides a high degree of specificity for release in the colon, where microbial density is highest. |

| Esterase-Cleavable Prodrug Approach | The propyl ester linkage of the compound is cleaved by microbial esterases, releasing IAA. | Allows for the controlled release of the active parent compound (IAA) at the site of microbial activity. |

Interkingdom Signaling and Ecological Interactions

Indole and its derivatives are recognized as crucial signaling molecules that mediate communication between different kingdoms of life, including bacteria, fungi, plants, and animals. These chemical messengers can influence a wide array of biological processes, from microbial virulence to plant defense and insect behavior.

Plant-Insect Chemical Communication through Indole and its Derivatives

Plants produce a diverse arsenal (B13267) of volatile organic compounds (VOCs) that play a critical role in their interactions with insects. Indole and its derivatives are prominent among these signaling molecules, acting as both attractants for pollinators and deterrents or alarm signals against herbivores.

As a volatile compound, this compound has the potential to participate in this chemical communication. The esterification of IAA with propanol would likely increase its volatility compared to the parent acid, making it a plausible candidate for an airborne signal. The specific information conveyed by such a signal would depend on the plant species producing it, the insect species perceiving it, and the ecological context. For example, it could contribute to the unique floral scent that attracts specific pollinators or, conversely, be released upon herbivore damage to repel feeding insects or attract their natural enemies.

The perception of such volatile signals by insects is mediated by specialized olfactory receptors located on their antennae. The specific structure of this compound would determine its binding affinity to these receptors, thereby dictating the behavioral response of the insect.

Table 2: Hypothesized Roles of this compound in Plant-Insect Communication

| Potential Role | Proposed Mechanism | Ecological Significance |

| Pollinator Attractant | Contributes to the floral scent bouquet, acting as a chemical cue for nectar- and pollen-foraging insects. | Facilitates plant reproduction by attracting specific pollinators. |

| Herbivore Deterrent | Released upon tissue damage, acting as a repellent or feeding deterrent to herbivorous insects. | Protects the plant from excessive damage by herbivores. |

| Indirect Defense Signal | Emitted upon herbivore attack, attracting predators or parasitoids of the feeding herbivore. | Reduces herbivore pressure on the plant through top-down control. |

Broader Interkingdom Signaling Mechanisms

The influence of indole and its derivatives extends beyond plant-insect interactions to encompass a wide range of interkingdom signaling phenomena. In the gut, microbial metabolites of tryptophan, including indole and IAA, can modulate host physiology and the behavior of other microorganisms. In the soil, these compounds can influence plant growth and defense responses.

This compound, as a derivative of IAA, could potentially participate in these complex signaling networks. If produced by gut microbes, it could influence the host's immune system or the composition of the microbial community. In the rhizosphere, the soil region directly influenced by root secretions, its presence could affect plant-microbe interactions, potentially promoting the growth of beneficial bacteria or inhibiting pathogens.

The ability of this compound to traverse cell membranes, influenced by its esterification, would be a key determinant of its activity as a signaling molecule. Its specific effects would depend on its interaction with various receptors and signaling pathways in the target organisms.

Metabolism and Environmental Fate Non Human Ecological Contexts

Biotic Degradation Pathways in Environmental Matrices

Once hydrolyzed to IAA, the molecule enters a complex network of biotic degradation pathways, primarily driven by microbial activity in soil and water.

The enzymatic breakdown of IAA is a key process in regulating its concentration in the environment. In plants, esterases have been identified that hydrolyze IAA esters, releasing free IAA. nih.gov For instance, several esterases from the AtMES family in Arabidopsis thaliana can hydrolyze methyl indole-3-acetic acid ester. nih.gov It is highly probable that similar microbial esterases in soil and other environmental matrices are responsible for the initial hydrolysis of propyl 2-(1H-indol-3-yl)acetate.

Following hydrolysis, the resulting IAA is subject to further enzymatic degradation. A major pathway for irreversible IAA degradation is its oxidation to 2-oxindole-3-acetic acid (oxIAA), a reaction catalyzed by dioxygenase enzymes. nih.gov This oxidative degradation is a crucial mechanism for maintaining IAA homeostasis in plant tissues and is likely a significant degradation pathway in the environment. smujo.id

A diverse range of soil- and plant-associated microbes possess the genetic machinery to degrade IAA. biorxiv.orgbiorxiv.org Many of these microbes can utilize IAA as a sole source of carbon and energy. biorxiv.orgbiorxiv.org Two primary bacterial gene clusters have been identified as responsible for IAA catabolism: the iac gene cluster for aerobic degradation and the iad gene cluster for anaerobic degradation. biorxiv.org

Under aerobic conditions, the iac gene cluster, found in bacteria such as Pseudomonas putida, Acinetobacter baumannii, and Paraburkholderia phytofirmans, orchestrates the conversion of IAA to catechol. biorxiv.orgnih.gov This pathway involves a series of enzymatic reactions, including the initial oxidation of IAA. nih.gov For example, in Caballeronia glathei, the IacA and IacE enzymes are involved in the conversion of IAA and its homologs into corresponding 2,3-dihydroxy-2,3-dihydro-1H-indole-2-carboxylate (DOAA) homologs. nih.gov

Anaerobic degradation of IAA, though less commonly studied, proceeds through different intermediates. For instance, under methanogenic conditions, indole (B1671886) can be converted to oxindole. biorxiv.org

The table below summarizes key microbial genera known to be involved in the degradation of indole compounds.

| Microbial Genus | Degradation Capability | Environment |

| Pseudomonas | Aerobic degradation of IAA and other indole derivatives. biorxiv.orgresearchgate.net | Soil, Activated Sludge |

| Acinetobacter | Can utilize IAA as a sole carbon source. biorxiv.orgbiorxiv.org | Soil, Plant Roots |

| Paraburkholderia | Aerobic degradation of IAA. biorxiv.org | Soil, Plant Roots |

| Caballeronia | Aerobic degradation of IAA and its homologs. nih.gov | Soil |

| Rhodococcus | Degradation of a wide range of aromatic compounds, including indoles. | Soil, Contaminated Environments |

| Enterobacter | Capable of IAA degradation. biorxiv.org | Soil, Plant Roots |

| Sphingomonas | Involved in IAA degradation. biorxiv.org | Plant Roots |

| Sphingopyxis | Involved in IAA degradation. biorxiv.org | Plant Roots |

Abiotic Degradation Processes and Environmental Persistence

Beyond biological breakdown, this compound and its degradation product, IAA, are susceptible to abiotic degradation processes. The stability of these compounds is influenced by environmental factors such as light and pH.

IAA is known to be a photo-labile compound, meaning it degrades when exposed to light, particularly in the presence of certain salts and mineral nutrients found in plant culture media. nih.gov This photodegradation can be significant and is influenced by the wavelength of light. nih.gov While specific data on the photodegradation of this compound is scarce, its structural similarity to IAA suggests it would also be susceptible to light-induced breakdown.

The pH of the surrounding medium also plays a role in the stability of IAA esters. Mild alkaline conditions (pH 9 or above) can lead to the hydrolysis of IAA esters, even over a few hours. nih.gov This suggests that in alkaline soils or water bodies, the abiotic hydrolysis of this compound to IAA could be a significant transformation pathway.

Ecological Implications of Indole Derivative Presence

The degradation of IAA by microbes is a critical component of the complex chemical communication that occurs in the rhizosphere, the soil region directly influenced by root secretions. oup.com By modulating the levels of this key signaling molecule, microorganisms can influence plant development and nutrient acquisition. nih.govoup.com The ability of some microbes to use IAA as a nutrient source highlights the intricate cycling of this important biomolecule in terrestrial and aquatic ecosystems. biorxiv.orgbiorxiv.org

Advanced Analytical Methodologies for Research of Propyl 2 1h Indol 3 Yl Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of propyl 2-(1H-indol-3-yl)acetate. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for discerning the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the spectra of related compounds like ethyl 2-(1H-indol-3-yl)acetate and indole-3-acetic acid, the following characteristic chemical shifts (δ) in parts per million (ppm) can be predicted spectrabase.comnih.gov:

Indole (B1671886) NH Proton: A broad singlet is anticipated in the region of 8.1-8.3 ppm.

Aromatic Protons (Indole Ring): A series of multiplets are expected between 7.0 and 7.8 ppm.

Methylene (B1212753) Protons (CH₂ adjacent to indole): A singlet should appear around 3.8 ppm.

Ester Propyloxy Group: The spectrum will show a triplet at approximately 4.0 ppm for the -OCH₂- protons, a sextet around 1.6 ppm for the -CH₂- protons, and a triplet at about 0.9 ppm for the terminal methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the predicted chemical shifts, based on data from indole-3-acetic acid and its esters, are as follows chemicalbook.comsemanticscholar.org:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~172 |

| Indole C2 | ~124 |

| Indole C3 | ~108 |

| Indole C3a | ~127 |

| Indole C4 | ~119 |

| Indole C5 | ~122 |

| Indole C6 | ~120 |

| Indole C7 | ~111 |

| Indole C7a | ~136 |

| Methylene (CH₂) | ~31 |

| Propyl -OCH₂- | ~66 |

| Propyl -CH₂- | ~22 |

| Propyl -CH₃ | ~10 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. Based on the spectra of related indole esters and indole-3-acetic acid, the following peaks are anticipated mdpi.comresearchgate.netchemicalbook.com:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3400-3300 (sharp) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | 1750-1735 (strong) |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ester) | Stretching | 1250-1150 |

The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group, while the sharp peak above 3300 cm⁻¹ confirms the N-H bond of the indole ring.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₃H₁₅NO₂), the molecular weight is 217.26 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 217. A prominent fragment ion is expected at m/z 130, corresponding to the indol-3-ylmethylene cation ([C₉H₈N]⁺), which is a characteristic fragmentation pattern for 3-substituted indoles. This fragmentation results from the cleavage of the bond between the methylene group and the ester moiety. The observation of this fragment is a strong confirmation of the indole-3-acetic acid core structure. nist.govnih.gov

X-ray Diffraction for Crystal Structure Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined and reported. iucr.orgnih.gov

The compound crystallizes in the monoclinic P2₁/c space group. The acetate (B1210297) group is twisted relative to the plane of the indole ring system, with a dihedral angle of 62.35 (13)°. In the crystal lattice, molecules are interconnected by N—H···O hydrogen bonds, forming helical chains that extend along the b-axis direction. iucr.orgnih.gov

Crystal Data for this compound iucr.orgnih.gov

| Parameter | Value |

| Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8230 (16) |

| b (Å) | 8.1740 (16) |

| c (Å) | 18.994 (4) |

| β (°) | 97.18 (3) |

| Volume (ų) | 1205.1 (4) |

| Z | 4 |

Chromatographic Separations and Detection Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound. While a specific method for this propyl ester is not widely published, methods developed for indole-3-acetic acid (IAA) and its other esters are readily adaptable. nih.govcreative-proteomics.comresearchjournal.co.innih.gov

A typical HPLC method would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (often water with a small percentage of an acid like acetic or formic acid to control pH and improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govresearchjournal.co.in

Detection can be achieved using a UV detector, as the indole ring exhibits strong absorbance around 280 nm. For higher sensitivity and selectivity, a fluorescence detector can be used, with excitation at approximately 280 nm and emission at around 350 nm. nih.govresearchgate.net For highly complex samples or when confirmation of identity is required, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govtandfonline.comjabonline.in

Exemplary HPLC Conditions for Analysis of Indole Acetic Acid Derivatives nih.govresearchjournal.co.in

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1-1% Acetic or Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the comprehensive analysis of volatile and semi-volatile compounds. In the context of this compound and its potential metabolites, GC-MS offers high sensitivity, selectivity, and the ability to identify and quantify compounds in complex biological matrices. The study of its metabolic fate is crucial for understanding its biological activity and persistence.

While specific metabolite profiling studies on this compound are not extensively documented in publicly available literature, the analytical methodologies developed for the closely related plant hormone, indole-3-acetic acid (IAA), and its esters provide a robust framework. nih.govnih.govcapes.gov.br These methods are readily adaptable for the investigation of this compound metabolism.

A typical GC-MS workflow for metabolite profiling involves several key steps, including extraction, derivatization, and instrumental analysis. nih.gov

Extraction and Derivatization:

The initial step involves the extraction of the target analyte and its metabolites from the biological matrix. For compounds like indole-3-acetic acid and its esters, a common procedure involves extraction with an organic solvent. nih.gov To enhance volatility and improve chromatographic separation, a derivatization step is often necessary. youtube.com A widely used method is a two-step derivatization process involving methoximation followed by silylation. youtube.com Methoximation protects carbonyl groups, preventing tautomerization, while silylation of active hydrogens (on hydroxyl and carboxyl groups) increases the volatility of the analytes, making them suitable for GC analysis. youtube.com

Another effective derivatization technique for IAA and related compounds is the use of chloroformates, which can be performed in an aqueous solution, avoiding the need for sample drying and the use of hazardous reagents like diazomethane. nih.gov

GC-MS Analysis:

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint that allows for its identification. researchgate.net

For quantitative analysis, selected ion monitoring (SIM) is often employed. nih.gov In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly increases sensitivity and reduces background noise. nih.gov The use of isotopically labeled internal standards, such as deuterium-labeled IAA, is crucial for accurate quantification by correcting for any sample loss during preparation and analysis. capes.gov.br

Potential Metabolites:

The primary metabolic pathways for auxins like IAA involve conjugation with amino acids or sugars, as well as oxidation. mdpi.com Therefore, a metabolite profiling study of this compound would likely screen for hydrolysis of the ester to form indole-3-acetic acid, followed by the formation of conjugates such as indole-3-acetylaspartic acid. capes.gov.br The GC-MS methods described would be capable of identifying and quantifying these potential metabolites.

| Analytical Step | Description | Key Considerations |

| Extraction | Isolation of analytes from the biological matrix using organic solvents. | Choice of solvent depends on the polarity of the target compounds. |

| Derivatization | Chemical modification to increase volatility for GC analysis (e.g., silylation, chloroformate esterification). nih.govyoutube.com | Prevents thermal degradation and improves peak shape. |

| GC Separation | Separation of derivatized compounds based on their physicochemical properties. | Column selection and temperature programming are critical for resolution. |

| MS Detection | Ionization and mass analysis of eluting compounds for identification and quantification. researchgate.net | Full scan mode for identification, SIM mode for quantification. nih.gov |

| Data Analysis | Processing of chromatographic and mass spectral data to identify and quantify metabolites. | Comparison of mass spectra with libraries and use of internal standards for accurate quantification. capes.gov.br |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique widely used in synthetic organic chemistry for monitoring the progress of reactions and assessing the purity of products. nih.govresearchgate.net In the synthesis of this compound, TLC plays a crucial role in determining the reaction endpoint and ensuring the isolation of a pure compound. nih.gov

Reaction Monitoring:

The synthesis of this compound from indole-3-acetic acid and 1-propanol (B7761284) can be effectively monitored using TLC. nih.gov The progress of the reaction is followed by spotting small aliquots of the reaction mixture onto a TLC plate at regular intervals. nih.govnih.gov A typical TLC setup for this purpose would involve three lanes: a spot of the starting material (indole-3-acetic acid), a spot of the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. nih.gov

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. nih.gov The reaction is considered complete when the spot of the starting material is no longer visible in the reaction mixture lane. nih.gov The use of a suitable developing solvent system is critical to achieve good separation between the starting material and the product. The difference in polarity between the carboxylic acid (starting material) and the ester (product) allows for their separation on the TLC plate.

Purity Assessment:

Once the reaction is complete and the product is isolated, TLC is used to assess its purity. A single spot on the TLC plate, corresponding to the Rf value of the desired product, is indicative of a high degree of purity. The presence of multiple spots would suggest the presence of unreacted starting materials or byproducts, necessitating further purification steps such as recrystallization or column chromatography. In the documented synthesis of this compound, TLC was used to confirm the completion of the reaction before proceeding with the workup and isolation of the product. nih.gov

| Parameter | Application in the Analysis of this compound | Example |

| Stationary Phase | A solid adsorbent material coated on a plate (e.g., silica (B1680970) gel or alumina). | Silica gel F254 plates are commonly used. |

| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase. | A mixture of ethyl acetate and hexane (B92381) could be a suitable mobile phase. |

| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | The ester product will have a higher Rf value than the carboxylic acid starting material. |

| Visualization | Methods to visualize the spots on the TLC plate (e.g., UV light, staining reagents). | Visualization under UV light (254 nm) is often sufficient for indole derivatives. |

Microanalytical Techniques for Trace Analysis

The detection and quantification of trace levels of this compound and its metabolites can be critical in various research contexts, such as environmental monitoring or in-depth metabolic studies. While classical analytical methods provide high sensitivity, microanalytical techniques are emerging as powerful tools offering advantages such as reduced sample and reagent consumption, faster analysis times, and potential for high-throughput screening.

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that has been successfully applied to the analysis of indole-3-acetic acid and its metabolites. capes.gov.br This technique separates compounds based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. When coupled with a sensitive detector, such as a fluorescence detector, CE can achieve very low detection limits. capes.gov.br Given the structural similarity, a CE method could be developed for the trace analysis of this compound and its hydrolyzed metabolite, indole-3-acetic acid.

Dispersive Liquid-Liquid Microextraction (DLLME):

Dispersive liquid-liquid microextraction is a sample preparation technique that can be coupled with GC-MS for the pre-concentration of trace analytes from aqueous samples. rsc.org This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution of fine droplets. The large surface area of these droplets facilitates the rapid extraction of the analyte into the organic phase. This technique has been successfully used for the analysis of free auxins in plant cuttings and could be adapted for the trace analysis of this compound in various matrices. rsc.org

Optical Probes and Sensors:

Recent research has focused on the development of optical probes for the trace detection of indole and its derivatives. nih.gov These probes are typically based on a chemical reaction that produces a colorimetric or fluorescent change in the presence of the target analyte. For instance, an optical probe based on an Ehrlich-type reaction has been developed for the quantitative analysis of trace indole in shrimp. nih.gov Such a system, potentially integrated into a portable device, could offer a rapid and simple method for the on-site trace analysis of indole-containing compounds like this compound.

| Technique | Principle | Potential Application for this compound |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. capes.gov.br | High-resolution separation and quantification of the compound and its polar metabolites. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Pre-concentration of analytes from aqueous samples using a micro-volume of extraction solvent. rsc.org | Trace enrichment from environmental or biological samples prior to GC-MS or HPLC analysis. |

| Optical Probes | Chemical reaction leading to a detectable optical signal (colorimetric or fluorescent). nih.gov | Rapid, on-site screening for the presence of the compound. |

Q & A

What are the established synthetic routes for propyl 2-(1H-indol-3-yl)acetate, and how are yields optimized?

This compound is typically synthesized via esterification of 2-(1H-indol-3-yl)acetic acid. A common method involves reacting the carboxylic acid with propanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions . Optimization strategies include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) improve reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) or excess alcohol as solvent enhance esterification rates.

- Purification : Column chromatography or recrystallization from ethanol yields high-purity products (up to 99% reported) .

What crystallographic parameters characterize this compound, and how is hydrogen bonding analyzed?

The compound crystallizes in the monoclinic space group P21/c with unit cell parameters:

- a = 7.8230 Å, b = 8.1740 Å, c = 18.994 Å, β = 97.18°, V = 1205.1 ų .

- Hydrogen bonding : N–H···O interactions form helical chains along the [010] direction. X-ray diffraction (XRD) data refined using SHELXL97 reveal bond distances (e.g., C–O = 1.198–1.364 Å) and angles critical for packing analysis .

How can discrepancies in spectroscopic data during structural characterization be resolved?

Discrepancies in IR, NMR, or mass spectrometry data may arise from conformational flexibility or impurities. Methodological approaches include:

- Comparative analysis : Cross-validate with literature (e.g., IR peaks at 1746 cm⁻¹ for ester C=O stretching ).

- Computational modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, resolving ambiguities .

- High-resolution techniques : HRMS (e.g., [M+H]+ = 217.26) confirms molecular formula, while 2D NMR (COSY, HSQC) clarifies spin systems .

What strategies are employed to assess the biological activity of this compound?

While direct studies on the propyl ester are limited, its role as a precursor for bioactive compounds is documented:

- Antitumor applications : Used to synthesize platinum complexes with activity against cancer cell lines (e.g., Kim et al., 1994) .

- Functionalization : Derivatives like sulfonohydrazides are screened for antimicrobial and anticancer properties via in vitro assays (e.g., MTT viability tests) .

- Mechanistic studies : Molecular docking evaluates interactions with target proteins (e.g., kinases) to predict binding affinities .

How is the compound’s stability and handling addressed in experimental workflows?

- Storage : Stable at room temperature in airtight containers, protected from light and moisture .

- Safety protocols : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to potential irritancy (GHS classification data recommended) .

- Degradation analysis : Monitor via HPLC or TLC to detect ester hydrolysis under varying pH/temperature conditions.

What advanced techniques are used to study electronic and vibrational properties?

- Spectroscopy : FT-IR and FT-Raman identify functional groups (e.g., indole N–H stretching at ~3346 cm⁻¹) .

- Theoretical calculations : Molecular electrostatic potential (MEP) maps and HOMO-LUMO analysis predict reactivity sites .

- XRD-derived electron density maps : Visualize charge distribution and intermolecular interactions .

How can synthetic byproducts or impurities be identified and mitigated?

- Chromatographic profiling : HPLC or GC-MS detects byproducts (e.g., unreacted starting materials or hydrolyzed acids).

- Reaction monitoring : In situ FT-IR tracks esterification progress to minimize side reactions .

- Crystallization control : Slow cooling in ethanol yields pure crystals, avoiding amorphous impurities .

What are the challenges in scaling up synthesis while maintaining purity?

- Solvent recovery : Distillation reclaims excess propanol to reduce waste.

- Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across batches.

- Process optimization : Microwave-assisted synthesis reduces reaction time and improves yield .

How does the propyl ester compare to methyl or ethyl analogs in reactivity and applications?

- Reactivity : Longer alkyl chains (propyl vs. methyl) increase lipophilicity, influencing biological membrane permeability .

- Synthetic utility : Propyl esters are less volatile, facilitating handling in multi-step reactions compared to methyl esters .

- Crystallinity : Propyl derivatives exhibit distinct packing motifs due to van der Waals interactions with the alkyl chain .

What computational tools are recommended for modeling this compound’s interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.